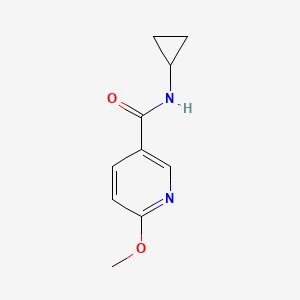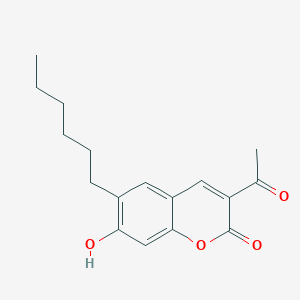![molecular formula C28H25N3O3 B2541223 3-(4-ethylphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866811-03-2](/img/structure/B2541223.png)
3-(4-ethylphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethylphenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C28H25N3O3 and its molecular weight is 451.526. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Novel pyrazolo[4,3-c]quinoline derivatives have been synthesized, showcasing the diverse chemical reactivity and potential utility of this class of compounds in various domains, including materials science and pharmacology. The focus has been on understanding their synthesis pathways, regioselectivity, and the mechanism of reactions, providing a foundation for further chemical modifications and applications (Kasiotis et al., 2006).
Pharmacological Potential
- Research into benzopyrazoloquinolinones and related heterocyclic compounds has revealed their potential in medicinal chemistry, particularly due to their structural similarity to biologically active molecules. These compounds are investigated for their possible therapeutic applications, including antimicrobial, antifungal, and anticancer activities, by studying their biological interactions and effectiveness against various disease models (Quiroga et al., 2014).
Material Science Applications
- Quinoline and pyrazoloquinoline derivatives have shown promising properties in materials science, particularly in the development of organic semiconductors, fluorescent materials, and as components in organic light-emitting diodes (OLEDs). Their structural and optical properties, such as photoluminescence and electronic characteristics, are of significant interest for applications in next-generation electronic and photonic devices (Zeyada et al., 2016).
Antioxidant and Radioprotective Properties
- The antioxidant and radioprotective potentials of aminoquinoline derivatives have been explored, with findings suggesting their efficacy in scavenging free radicals and protecting against radiation-induced damage. These properties make them candidates for further study in the context of oxidative stress-related diseases and radioprotection (Aleksanyan & Hambardzumyan, 2013).
Mécanisme D'action
Target of Action
The primary target of this compound is the Protease-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in platelet activation and aggregation, which are key processes in thrombosis and hemostasis .
Mode of Action
This compound acts as an antagonist to the PAR4 receptor . By binding to the receptor, it prevents the activation of PAR4, thereby inhibiting platelet activation and aggregation .
Biochemical Pathways
The inhibition of PAR4 leads to a decrease in platelet activation and aggregation. This affects the coagulation cascade , a series of biochemical reactions that ultimately lead to the formation of a blood clot. By inhibiting PAR4, the compound disrupts this cascade, reducing the formation of blood clots .
Pharmacokinetics
One study found that a similar compound showed good oral bioavailability and metabolic stability . These properties are crucial for the compound’s effectiveness as a drug, as they determine how much of the drug reaches its target and how long it remains active in the body .
Result of Action
The result of the compound’s action is a reduction in platelet activation and aggregation. This can help prevent the formation of blood clots, making the compound potentially useful in the treatment of conditions such as arterial thrombosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs could potentially affect its bioavailability or metabolism. Additionally, factors such as pH and temperature could potentially affect the compound’s stability and efficacy .
Propriétés
IUPAC Name |
14-(4-ethylphenyl)-17-[(3-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c1-3-18-7-9-20(10-8-18)27-23-17-31(16-19-5-4-6-21(13-19)32-2)24-15-26-25(33-11-12-34-26)14-22(24)28(23)30-29-27/h4-10,13-15,17H,3,11-12,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILBOZSJVCSFNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC(=CC=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2541140.png)

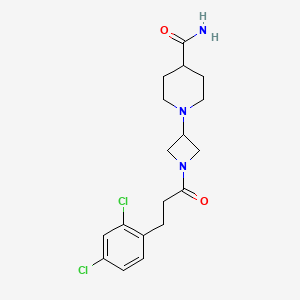
![8,8-dimethyl-2-(methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2541146.png)
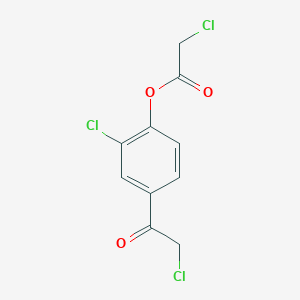
![Methyl 3-({[3-(4-nitrophenoxy)-2-thienyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2541149.png)
![N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2541150.png)
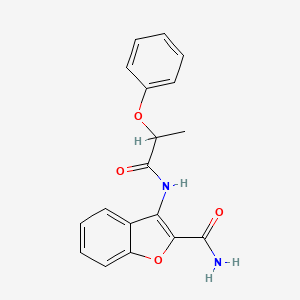
![5-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B2541152.png)
![(1R,5S)-N-(naphthalen-1-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2541154.png)
